benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol
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Overview
Description
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol is a compound that combines the properties of benzoic acid and a chiral cyclohexadiene diol Benzoic acid is a simple aromatic carboxylic acid, while the cyclohexadiene diol introduces chirality and additional functional groups to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between benzoquinone and a suitable diene, followed by reduction and hydrolysis steps to introduce the diol functionality. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine (PPh3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for electrophilic substitution often involve the use of concentrated sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. The presence of the diol and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid without the chiral diol functionality.
Cyclohexadiene diol: A chiral diol without the benzoic acid moiety.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group ortho to the carboxyl group.
Uniqueness
Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol is unique due to the combination of the aromatic carboxylic acid and the chiral diol.
Properties
CAS No. |
86504-06-5 |
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Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C6H8O2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-8H/t;;5-,6+ |
InChI Key |
SLXAXMOVPHRPEW-IALNUTJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C[C@H]([C@H](C=C1)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC(C(C=C1)O)O |
Origin of Product |
United States |
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